Salicylidene2-aminopyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Salicylidene2-aminopyridine is a Schiff base compound formed by the condensation of salicylaldehyde and 2-aminopyridine. It is known for its significant biological and chemical properties, including antimicrobial, antifungal, and antitumor activities . The compound exhibits photochromism, where light absorption causes interconversion between enol-imine and keto-amine tautomers through intramolecular hydrogen transfer .
Preparation Methods
Salicylidene2-aminopyridine can be synthesized through a simple condensation reaction between salicylaldehyde and 2-aminopyridine. The reaction typically involves mixing equimolar amounts of the two reactants in a suitable solvent, such as ethanol, and allowing the mixture to react at room temperature or under reflux conditions . The product is then isolated by filtration and purified by recrystallization.
Chemical Reactions Analysis
Salicylidene2-aminopyridine undergoes various chemical reactions, including:
Hydrolysis: The compound can undergo hydrolysis in the presence of water, breaking down into salicylaldehyde and 2-aminopyridine.
Complexation: It forms complexes with metal ions, such as copper(II), which can catalyze the hydrolysis of the Schiff base.
Oxidation and Reduction: The compound can participate in redox reactions, although specific details on these reactions are less documented.
Scientific Research Applications
Salicylidene2-aminopyridine has a wide range of applications in scientific research:
Chemosensors: It is used as a sensitive and selective chemosensor for detecting metal ions like copper(II), aluminum(III), and iron(III).
Antimicrobial Agents: The compound exhibits significant antimicrobial activity against various pathogens, including Staphylococcus aureus and Escherichia coli.
Photochromic Materials: Due to its photochromic properties, it is used in the development of materials that change color upon exposure to light.
Mechanism of Action
The mechanism of action of salicylidene2-aminopyridine involves its ability to form complexes with metal ions, which can catalyze various chemical reactions. For example, the copper(II) complex of the compound can catalyze the hydrolysis of the Schiff base, leading to the formation of salicylaldehyde and 2-aminopyridine . The compound’s antimicrobial activity is attributed to its ability to disrupt the cell membranes of pathogens, leading to cell death .
Comparison with Similar Compounds
Salicylidene2-aminopyridine is similar to other Schiff bases, such as:
- N-(2-hydroxylbenzylidene) pyridin-2-amine
- N-(5-nitro-2-hydroxylbenzylidene) pyridin-2-amine
- N-(5-bromo-2-hydroxylbenzylidene) pyridin-2-amine
- N-(5-methoxy-2-hydroxylbenzylidene) pyridin-2-amine
These compounds share similar structural features and biological activities but differ in their substituents on the salicylidene part, which can affect their chemical and biological properties .
Properties
Molecular Formula |
C12H12N2O |
---|---|
Molecular Weight |
200.24 g/mol |
IUPAC Name |
2-[(Z)-(2-amino-4H-pyridin-3-ylidene)methyl]phenol |
InChI |
InChI=1S/C12H12N2O/c13-12-10(5-3-7-14-12)8-9-4-1-2-6-11(9)15/h1-4,6-8,15H,5H2,(H2,13,14)/b10-8- |
InChI Key |
WAWVNRVDLPDAPN-NTMALXAHSA-N |
Isomeric SMILES |
C\1C=CN=C(/C1=C\C2=CC=CC=C2O)N |
Canonical SMILES |
C1C=CN=C(C1=CC2=CC=CC=C2O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.